molecular formula C15H17NO3S2 B6505668 3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid CAS No. 1428367-38-7

3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid

Cat. No. B6505668
CAS RN: 1428367-38-7
M. Wt: 323.4 g/mol
InChI Key: VFHGYLUMOVCNAC-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid, also known as 3-T2-4-TECBA, is an organic compound that has been widely studied for its potential applications in scientific research. This acid is a derivative of thiophene, an aromatic compound that is known for its unique structure and properties. The structure of 3-T2-4-TECBA is composed of a thiophene ring with an additional carbon-nitrogen group. The acid has been found to have various biochemical and physiological effects, as well as a range of potential applications in laboratory experiments.

Scientific Research Applications

Drug Design and Delivery

Boronic acids and their esters, which are structurally similar to the compound , are highly considered for the design of new drugs and drug delivery devices. They are particularly suitable as boron-carriers for neutron capture therapy .

Neutron Capture Therapy

Neutron capture therapy is a noninvasive therapeutic technique for treating cancer. Boron-containing compounds are used as they can capture neutrons and subsequently release high-energy alpha particles that kill cancer cells .

Organic Synthesis

This compound could be used as a building block in organic synthesis. Protodeboronation of alkyl boronic esters, which are structurally similar to the compound , is a valuable transformation in organic synthesis . Thiophene-2-boronic acid, a related compound, is used in various reactions such as Suzuki-Miyaura cross-couplings .

Suzuki-Miyaura Cross-Couplings

Suzuki-Miyaura cross-coupling is a type of chemical reaction where a carbon-carbon bond is formed from a boronic acid and an organic halide in the presence of a palladium catalyst .

Copper-Catalyzed Nitration Reactions

Thiophene-2-boronic acid, a related compound, is used in copper-catalyzed nitration reactions. This could suggest potential applications of the compound in similar reactions .

Chain-Growth Catalyst Transfer Polycondensation

This is a type of polymerization reaction where a catalyst is transferred along the growing polymer chain. Thiophene-2-boronic acid, a related compound, is used in this type of reaction .

properties

IUPAC Name

5-oxo-3-thiophen-2-yl-5-(2-thiophen-3-ylethylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S2/c17-14(16-5-3-11-4-7-20-10-11)8-12(9-15(18)19)13-2-1-6-21-13/h1-2,4,6-7,10,12H,3,5,8-9H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHGYLUMOVCNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CC(=O)NCCC2=CSC=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-3-(thiophen-2-yl)-5-((2-(thiophen-3-yl)ethyl)amino)pentanoic acid

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